molecular formula C14H26N2O B185399 1,3-Dicyclohexyl-1-methylurea CAS No. 52040-07-0

1,3-Dicyclohexyl-1-methylurea

Cat. No.: B185399
CAS No.: 52040-07-0
M. Wt: 238.37 g/mol
InChI Key: CAPAGWIKRVCJSA-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-1-methylurea is an organic compound with the molecular formula C14H26N2O. It is a derivative of urea, where the nitrogen atoms are substituted with cyclohexyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclohexyl-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production . The reaction conditions typically involve mixing the amines with potassium isocyanate in water, followed by filtration or extraction to obtain the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of cyclohexylamine with phosgene to produce the corresponding isocyanate, which then reacts with methylamine to form the final product. This method, while efficient, requires careful handling of phosgene due to its toxicity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-1-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, including the reduction of blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicyclohexyl-3-methylurea
  • 1,3-Dicyclohexyl-1-ethylurea
  • 3-Cyclohexyl-1,1-dimethylurea
  • 1,3-Diphenyl-1-methylurea
  • 1-Cyclohexyl-3-(2,3-dichlorophenyl)-1-methylurea
  • 1-Cyclohexyl-3-(2,4-dichlorophenyl)-1-methylurea
  • 1-Cyclohexyl-3-(2,6-dichlorophenyl)-1-methylurea
  • 1-Cyclohexyl-3-(2,5-dichlorophenyl)-1-methylurea
  • 1-Cyclohexyl-3-(2,5-dimethoxyphenyl)-1-methylurea
  • 1-Cyclohexyl-3-methylurea

Uniqueness

1,3-Dicyclohexyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a soluble epoxide hydrolase inhibitor sets it apart from other similar compounds, making it valuable in medical research and potential therapeutic applications .

Properties

IUPAC Name

1,3-dicyclohexyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPAGWIKRVCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357468
Record name 1,3-dicyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52040-07-0
Record name 1,3-dicyclohexyl-1-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DICYCLOHEXYL-1-METHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

18.38 g of cyclohexyl isocyanate (0.147 mol) are added dropwise to a solution of 19.12 g of N-methyl-N-cyclohexylamine (0.169 mol) in 160 ml of hexane and then the cloudy mixture is refluxed for 2 h and then evaporated to dryness, to give 35 g of crude N,N′-dicyclohexyl-N-methylurea. 12 g of POCl3 (78 mmol) is added, over 1 h, to a suspension of 17 g of said N,N′-dicyclohexyl-N-methylurea (71.33 mmol) in 65 ml of toluene, and then, after a few hours at 20° C., 15.5 g of N-butyl-N-methylamine (0.178 mmol) are added over 2 h, and then, after a further 2 h at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide are then added while cooling, and the two-phase medium is then extracted with diisopropyl ether. After drying and evaporation to dryness, the oil obtained, 26.5 g, is distilled at 180° C. under 1 mbar, to give 21.25 g of the expected guanidine (yield 97%).
Quantity
18.38 g
Type
reactant
Reaction Step One
Quantity
19.12 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 19.12 g of N-methyl-N-cyclohexylamine (0.169 mol) in 160 ml of hexane is admixed dropwise with 18.38 g of cyclohexyl isocyanate (0.147 mol) and then the cloudy mixture is heated at reflux for 2 hours, after which it is evaporated to dryness to give 35 g of crude N,N′-dicyclohexyl-N-methylurea. A suspension of 17 g of this crude product (71.33 mmol) in 65 ml of dry toluene is admixed with 12 g of POCl3 (78 mmol) over 1 hour, and then, after a number of hours at 20° C., 15.5 g of N-butyl-N-methylamine (0.178 mmol) are added over 2 hours, and then, after a further 2 hours at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide solution are then added with cooling, after which the two-phase mixture is extracted with diisopropyl ether. Following drying and evaporation to dryness, the oil obtained, 26.5 g, is distilled at 180° C. under 1 mbar to give 21.25 g of the expected guanidine (97% yield).
Quantity
19.12 g
Type
reactant
Reaction Step One
Quantity
18.38 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

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